An In-depth Technical Guide to 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS 100331-89-3): Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS 100331-89-3): Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of pharmaceutical development, the success of a synthesis campaign often hinges on the quality and reactivity of its key intermediates. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline, identified by its CAS number 100331-89-3, is a quintessential example of such a critical building block.[1][2] This complex organic molecule is not merely a passive component but an active participant in the construction of sophisticated drug candidates. Its architecture, featuring a quinoline core, a benzyloxy protecting group, a hydroxyl group, and a highly reactive bromoacetyl moiety, makes it an invaluable asset in medicinal chemistry.[2][3]
This guide provides a comprehensive technical overview of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline, moving beyond a simple recitation of facts to explore the causality behind its properties and applications. We will delve into its physicochemical characteristics, the strategic importance of its quinoline scaffold, detailed synthetic protocols, its primary role in the synthesis of β2-adrenoreceptor agonists for treating respiratory diseases like asthma and COPD, and crucial safety protocols for its handling.[4][5]
Part 1: Physicochemical and Structural Characterization
A thorough understanding of a chemical intermediate begins with its fundamental properties. These data points are critical for designing reaction conditions, purification strategies, and analytical methods. The key physicochemical and structural identifiers for 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 100331-89-3 | [3][4][6][7] |
| Molecular Formula | C₁₈H₁₄BrNO₃ | [3][4][6][7] |
| Molecular Weight | ~372.22 g/mol | [4][7][8] |
| Appearance | Off-white solid | [9][10] |
| Melting Point | 192-194°C | [9] |
| Boiling Point | 602.6 ± 55.0 °C (Predicted) | [9] |
| Density | 1.479 ± 0.06 g/cm³ (Predicted) | [9] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | [9] |
| IUPAC Name | 5-(2-bromoacetyl)-8-(phenylmethoxy)-1H-quinolin-2-one | [7][8] |
| Common Synonyms | 1-[8-(Benzyloxy)-2-hydroxyquinolin-5-yl]-2-bromoethanone; 8-(Benzyloxy)-5-(bromoacetyl)quinolin-2(1H)-one | [3][7] |
Structural Identifiers for Computational Chemistry:
-
SMILES: BrCC(=O)c1ccc(OCc2ccccc2)c3NC(=O)C=Cc13[8]
-
InChI: InChI=1S/C18H14BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22)[7][8]
A notable structural feature is the tautomerism between the 2-hydroxyquinoline and quinolin-2(1H)-one forms.[3][6] This is a characteristic equilibrium in 2-hydroxy-substituted nitrogen heterocycles, and while the quinolin-2(1H)-one (or "carbostyril") form is often depicted, the presence of both tautomers can influence reactivity and intermolecular interactions, such as hydrogen bonding from the hydroxyl group.[3]
Part 2: The 8-Hydroxyquinoline Scaffold: A Privileged Structure
The title compound belongs to the 8-hydroxyquinoline (8-HQ) family, a class of molecules recognized as "privileged structures" in medicinal chemistry.[11] This designation is earned by scaffolds that can bind to multiple, diverse biological targets, often with high affinity. The defining characteristic of 8-HQ and its derivatives is their potent ability to chelate metal ions.[12][13]
The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group at the 8-position form a pincer-like arrangement, ideal for binding divalent metal ions like Cu²⁺, Zn²⁺, and Fe²⁺.[13] This chelation is not merely an interesting chemical curiosity; it is the mechanistic basis for many of the observed biological activities of 8-HQ derivatives, including antimicrobial, anticancer, and antineurodegenerative effects.[13] An imbalance in metal ion homeostasis is a known factor in many neurodegenerative diseases, making 8-HQ derivatives promising therapeutic candidates.[13] While the primary use of CAS 100331-89-3 is as a synthetic intermediate, the inherent biological potential of its core structure adds significant value and opens avenues for future drug design.
Part 3: Synthesis and Reactivity
The practical utility of an intermediate is defined by its synthesis and subsequent reactivity. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is typically prepared via electrophilic bromination of its acetyl precursor.
Experimental Protocol: Synthesis
This protocol is based on established methods for the α-bromination of ketones.[9][14]
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Preparation: In a suitable reaction flask, dissolve 1 equivalent of 5-acetyl-8-benzyloxy-1H-quinolin-2-one and 1.1 equivalents of boron trifluoride etherate in anhydrous dichloromethane.
-
Causality: Boron trifluoride etherate acts as a Lewis acid, coordinating to the carbonyl oxygen of the acetyl group. This enhances the acidity of the α-protons, facilitating enolization and subsequent attack by bromine.
-
-
Bromination: Prepare a solution of 1.1 equivalents of bromine in dichloromethane. Heat the ketone solution to reflux and add the bromine solution dropwise over 30 minutes. Maintain reflux for an additional 30 minutes post-addition.
-
Causality: The dropwise addition at reflux temperature controls the reaction rate, minimizing the formation of di-brominated and other side products.
-
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add a 10% aqueous solution of potassium carbonate until the pH is alkaline.
-
Causality: The basic wash neutralizes the acidic catalyst (BF₃) and quenches any remaining bromine or HBr, precipitating the crude product.
-
-
Purification: Collect the resulting precipitate by filtration. Purify the crude solid by recrystallization from a chloroform/methanol solvent system to yield 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one as light yellow crystals.[9]
-
Causality: A mixed solvent system allows for fine-tuning of solubility. The product is dissolved in a minimal amount of hot chloroform (a good solvent) and methanol (a poor solvent) is added until turbidity is observed, inducing crystallization upon cooling.
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Chemical Reactivity
The synthetic value of this molecule is dominated by the bromoacetyl group .[3] The bromine atom is an excellent leaving group, and the adjacent carbonyl group makes the α-carbon highly electrophilic. This functionality serves as a potent "warhead" for reactions with nucleophiles, primarily amines.[2] This reactivity is the cornerstone of its application in building larger, more complex molecules.
Part 4: Core Application: Synthesis of β2-Adrenoreceptor Agonists
The primary and most significant application of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is as a key intermediate in the synthesis of phenylethanolamine derivatives that function as long-acting β2-adrenoreceptor agonists (LABAs).[4][5][9][10] These drugs, such as Indacaterol, are a frontline therapy for chronic obstructive pulmonary disease (COPD) and asthma.[3][5]
The synthesis of these agonists involves a crucial nucleophilic substitution reaction where the electrophilic bromoacetyl group of CAS 100331-89-3 reacts with a specific amine. This step constructs the core of the final drug molecule. Subsequent chemical transformations, such as reduction of the ketone and deprotection of the benzyloxy group, yield the final active pharmaceutical ingredient (API).
Part 5: Handling, Storage, and Safety
As with any reactive chemical intermediate, adherence to strict safety protocols is paramount. The compound presents several hazards that must be managed through proper engineering controls and personal protective equipment (PPE).
Table 2: GHS Hazard Summary
| Hazard Code | Statement | Source(s) |
| H302 | Harmful if swallowed | [15] |
| H315 | Causes skin irritation | [15][16] |
| H319 | Causes serious eye irritation | [15][16] |
| H332 | Harmful if inhaled | [15] |
| H335 | May cause respiratory irritation | [15][16] |
Recommended Safety and Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[17] Ensure eyewash stations and safety showers are readily accessible.[17]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[16]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[15][16]
-
Respiratory Protection: If dust generation is unavoidable or exposure limits may be exceeded, use a NIOSH-approved respirator with a particulate filter.[17]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[9][18] The compound may also be light-sensitive.[17][19]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15][16]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[15][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[19]
-
Conclusion
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is a sophisticated and highly valuable chemical intermediate. Its well-defined physicochemical properties, coupled with the strategic placement of a reactive bromoacetyl handle on a privileged 8-hydroxyquinoline scaffold, make it an enabling tool for modern drug discovery. Its central role in the synthesis of β2-adrenoreceptor agonists underscores its importance to the pharmaceutical industry.[1][2][5] Beyond this primary application, its inherent structural features, such as the potential for metal chelation and fluorescence, suggest a broader utility that warrants further exploration in medicinal chemistry and material science.[3][13] A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional aiming to leverage this powerful molecular building block.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis of Phenylethanolamine Derivatives Using 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Retrieved from [Link]
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ChemBest. (n.d.). 8-BENZYLOXY-5-(2-BROMOACETYL)-2-HYDROXYQUINOLINE Safety Data Sheets. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Significance of CAS 100331-89-3: A Deep Dive into 8-Benzyloxy-5-(2-bromoacetyl). Retrieved from [Link]
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apicule. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline (CAS No: 100331-89-3) API Intermediate Manufacturers. Retrieved from [Link]
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PubChem. (n.d.). 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(9), 2469. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
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Geng, J., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1147–1167. Retrieved from [Link]
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Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism, 23(2 Suppl 1), 82-91. Retrieved from [Link]
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